5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. For instance, the reaction may involve the use of substituted pyrimidine-4-carboxylic acid derivatives and thiophene rings, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions. This method allows for the efficient synthesis of thieno[2,3-d]pyrimidine derivatives with high yields. The process typically involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials, which undergo carbonylation to form the desired product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit epidermal growth factor receptor (EGFR) kinase, leading to the suppression of cancer cell proliferation . Additionally, its potential as a GABA B receptor modulator suggests that it may influence neurotransmitter signaling pathways in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and have been studied for their antimicrobial and antifungal properties.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These derivatives have shown potential as epidermal growth factor receptor inhibitors and anticancer agents.
Uniqueness
5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2OS2 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2OS2/c1-10-6-8-12(9-7-10)20-17(21)15-14-11(2)4-3-5-13(14)23-16(15)19-18(20)22/h6-9,11H,3-5H2,1-2H3,(H,19,22) |
InChI Key |
CNBBWDBUXZAIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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